molecular formula C17H21NO2S B173676 3-(Morpholin-4-yl)-3-phenyl-3-(thiophen-2-yl)propan-1-ol CAS No. 1227-99-2

3-(Morpholin-4-yl)-3-phenyl-3-(thiophen-2-yl)propan-1-ol

Katalognummer: B173676
CAS-Nummer: 1227-99-2
Molekulargewicht: 303.4 g/mol
InChI-Schlüssel: OHRLYBVVIVCIHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Morpholin-4-yl)-3-phenyl-3-(thiophen-2-yl)propan-1-ol is an organic compound that features a morpholine ring, a phenyl group, and a thiophene ring attached to a propanol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholin-4-yl)-3-phenyl-3-(thiophen-2-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the Michael addition of morpholine to chalcones, followed by subsequent reactions to introduce the phenyl and thiophene groups. The reaction conditions typically involve the use of catalysts such as 1,3-bis(carboxymethyl)imidazolium chloride to facilitate the Michael addition .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. The choice of catalysts and solvents is crucial to ensure the scalability and sustainability of the industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Morpholin-4-yl)-3-phenyl-3-(thiophen-2-yl)propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or organometallic compounds under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce various alcohol derivatives. Substitution reactions can introduce different functional groups onto the phenyl or thiophene rings.

Wissenschaftliche Forschungsanwendungen

3-(Morpholin-4-yl)-3-phenyl-3-(thiophen-2-yl)propan-1-ol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a potential candidate for studying biological interactions and pathways.

    Medicine: Its unique structure may offer therapeutic potential in drug development.

    Industry: The compound can be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(Morpholin-4-yl)-3-phenyl-3-(thiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with biological receptors, while the phenyl and thiophene rings can participate in various binding interactions. These interactions can modulate biological pathways and exert specific effects, making the compound a valuable tool in research and potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Morpholin-4-yl)-3-phenyl-3-(thiophen-2-yl)propan-1-ol is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties

Eigenschaften

CAS-Nummer

1227-99-2

Molekularformel

C17H21NO2S

Molekulargewicht

303.4 g/mol

IUPAC-Name

3-morpholin-4-yl-1-phenyl-1-thiophen-2-ylpropan-1-ol

InChI

InChI=1S/C17H21NO2S/c19-17(16-7-4-14-21-16,15-5-2-1-3-6-15)8-9-18-10-12-20-13-11-18/h1-7,14,19H,8-13H2

InChI-Schlüssel

OHRLYBVVIVCIHE-UHFFFAOYSA-N

SMILES

C1COCCN1C(CCO)(C2=CC=CC=C2)C3=CC=CS3

Kanonische SMILES

C1COCCN1CCC(C2=CC=CC=C2)(C3=CC=CS3)O

1227-99-2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.